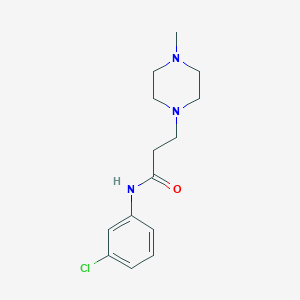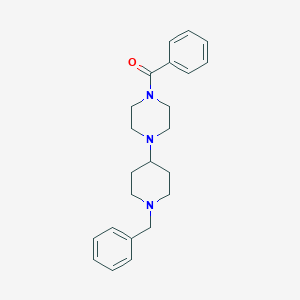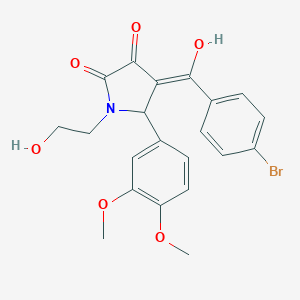
1-(2-chlorobenzyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-1H-benzimidazol-2-amine, also known as BM212, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antiviral, antitumor, and antiparasitic effects. In
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to target various cellular pathways, including DNA synthesis, protein synthesis, and cell cycle regulation. 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV, as well as the activity of ribonucleotide reductase, an enzyme required for DNA synthesis. 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to exhibit low toxicity and high selectivity towards its target cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine is its broad-spectrum antiviral activity, which makes it a potentially useful therapeutic agent against a variety of viral infections. In addition, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to exhibit low toxicity and high selectivity towards its target cells, which is a desirable characteristic for any therapeutic agent. However, one limitation of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine is its relatively low potency compared to other antiviral agents, which may limit its clinical utility.
Zukünftige Richtungen
There are several potential future directions for the development of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine as a therapeutic agent. One possibility is the optimization of its chemical structure to improve its potency and selectivity towards its target cells. Another direction is the development of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine as a combination therapy with other antiviral agents, which may enhance its efficacy against viral infections. Furthermore, the potential antitumor and antiparasitic effects of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine warrant further investigation, as these could open up new therapeutic avenues for this compound. Overall, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine is a promising candidate for further development as a therapeutic agent, with a wide range of potential applications in the field of medicine.
Synthesemethoden
1-(2-chlorobenzyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with o-phenylenediamine, or by reacting 2-chlorobenzaldehyde with o-phenylenediamine in the presence of ammonium acetate. Another method involves the reaction of 2-chlorobenzylamine with 2-nitrobenzaldehyde, followed by reduction with iron powder and acetic acid to yield 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been extensively studied for its antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). In addition, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has demonstrated antiparasitic activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
Eigenschaften
Produktname |
1-(2-chlorobenzyl)-1H-benzimidazol-2-amine |
|---|---|
Molekularformel |
C14H12ClN3 |
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c15-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) |
InChI-Schlüssel |
PZLAZHLMSZCPEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



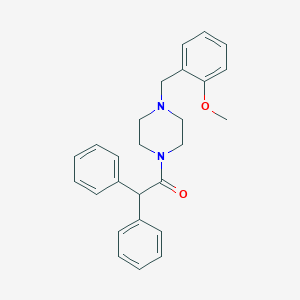
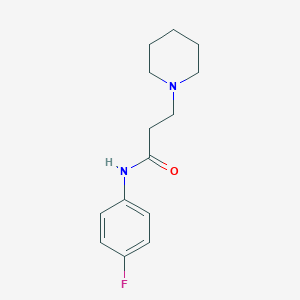

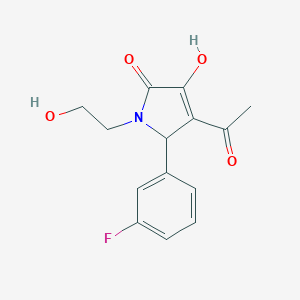
![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)

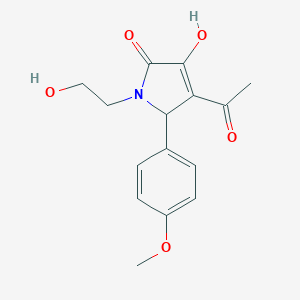
![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
